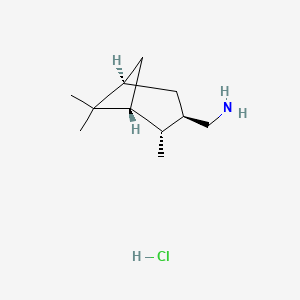
(1R-(1alpha,2beta,3alpha,5alpha))-Pinane-3-methylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 261-114-6, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating and propagating polymerization processes.
准备方法
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction proceeds as follows:
Step 1: Acetone cyanohydrin is reacted with hydrazine hydrate in the presence of a base, such as sodium hydroxide, to form the intermediate hydrazone.
Step 2: The hydrazone intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or sodium hypochlorite to yield 2,2’-azobis(2-methylpropionitrile).
The reaction conditions typically involve maintaining the reaction mixture at a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The final product is purified through recrystallization to obtain high-purity 2,2’-azobis(2-methylpropionitrile).
化学反应分析
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various types of reactions, including:
Polymerization: Initiates the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Oxidation: Can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: Can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Polymerization: Typically carried out in the presence of monomers and solvents like toluene or benzene at temperatures ranging from 60-80°C.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reduction: Involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Polymerization: Produces polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate.
Oxidation: Forms corresponding oxides or nitriles.
Reduction: Yields amines or other reduced derivatives.
科学研究应用
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers.
Biology: Employed in the study of radical-induced DNA damage and repair mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and controlled release formulations.
Industry: Utilized in the production of plastics, adhesives, and coatings.
作用机制
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its thermal decomposition to generate free radicals. The decomposition process can be represented as follows:
[ \text{C}8\text{H}{12}\text{N}_4 \rightarrow 2 \text{C}_4\text{H}_6\text{N}_2 \cdot ]
These free radicals then initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The molecular targets and pathways involved include the interaction of radicals with monomer molecules, resulting in chain propagation and termination reactions.
相似化合物的比较
2,2’-azobis(2-methylpropionitrile) can be compared with other radical initiators such as benzoyl peroxide and potassium persulfate.
Benzoyl Peroxide: Similar to 2,2’-azobis(2-methylpropionitrile), benzoyl peroxide decomposes to generate free radicals. it is more commonly used in the polymerization of vinyl chloride and as a bleaching agent.
Potassium Persulfate: Another radical initiator that decomposes to form sulfate radicals. It is often used in the polymerization of acrylamide and as an oxidizing agent in various chemical reactions.
The uniqueness of 2,2’-azobis(2-methylpropionitrile) lies in its ability to generate radicals at relatively low temperatures, making it suitable for a wide range of polymerization processes.
Similar Compounds
- Benzoyl Peroxide
- Potassium Persulfate
- Azobisisobutyronitrile (AIBN)
属性
CAS 编号 |
58096-22-3 |
|---|---|
分子式 |
C11H22ClN |
分子量 |
203.75 g/mol |
IUPAC 名称 |
[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-7-8(6-12)4-9-5-10(7)11(9,2)3;/h7-10H,4-6,12H2,1-3H3;1H/t7-,8-,9+,10+;/m0./s1 |
InChI 键 |
WMWWUXCZAWKORS-YNESSHQRSA-N |
手性 SMILES |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)CN.Cl |
规范 SMILES |
CC1C(CC2CC1C2(C)C)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)
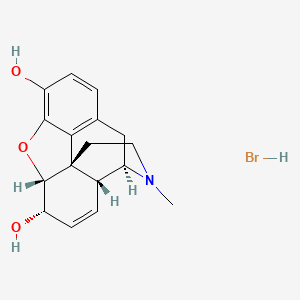
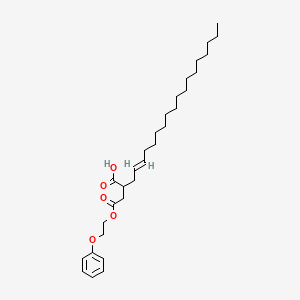
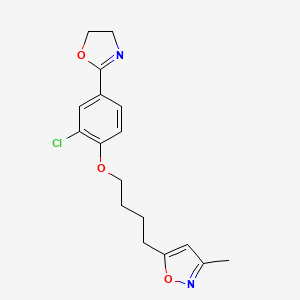
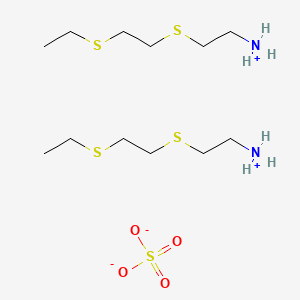
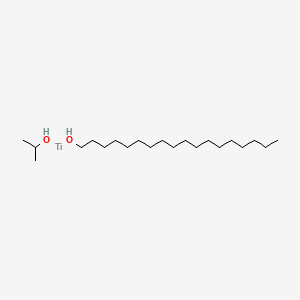
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
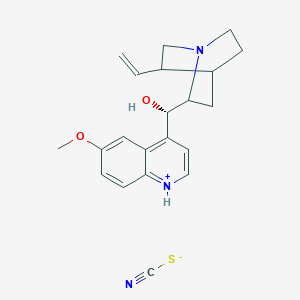
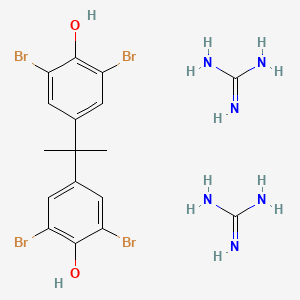

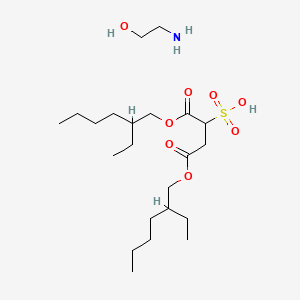
![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)

![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
